Cas no 2121511-89-3 (2,4-Dibromo-5-fluorophenylboronic acid)

2,4-Dibromo-5-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Dibromo-5-fluorophenylboronic acid
- (2,4-Dibromo-5-fluorophenyl)boronic acid
- Boronic acid, B-(2,4-dibromo-5-fluorophenyl)-
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- MDL: MFCD28784938
- インチ: 1S/C6H4BBr2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H
- InChIKey: ODEDYKQPEFYELP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=CC=1B(O)O)F)Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- トポロジー分子極性表面積: 40.5
2,4-Dibromo-5-fluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D625030-100mg |
2,4-Dibromo-5-fluorophenylboronic Acid |
2121511-89-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
abcr | AB517326-1 g |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 1g |
€562.00 | 2023-04-17 | ||
Advanced ChemBlocks | N26036-1G |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 95% | 1G |
$435 | 2023-09-15 | |
Aaron | AR01K9S1-1g |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 95% | 1g |
$666.00 | 2025-02-12 | |
abcr | AB517326-500mg |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 500mg |
€415.70 | 2023-09-02 | ||
Advanced ChemBlocks | N26036-250MG |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 95% | 250MG |
$170 | 2023-09-15 | |
abcr | AB517326-1g |
2,4-Dibromo-5-fluorophenylboronic acid; . |
2121511-89-3 | 1g |
€611.20 | 2025-03-19 | ||
Aaron | AR01K9S1-500mg |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 95% | 500mg |
$500.00 | 2025-02-12 | |
abcr | AB517326-500 mg |
2,4-Dibromo-5-fluorophenylboronic acid |
2121511-89-3 | 500MG |
€415.70 | 2023-04-17 | ||
TRC | D625030-50mg |
2,4-Dibromo-5-fluorophenylboronic Acid |
2121511-89-3 | 50mg |
$ 115.00 | 2022-06-05 |
2,4-Dibromo-5-fluorophenylboronic acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
2,4-Dibromo-5-fluorophenylboronic acidに関する追加情報
Comprehensive Overview of 2,4-Dibromo-5-fluorophenylboronic acid (CAS No. 2121511-89-3)
2,4-Dibromo-5-fluorophenylboronic acid (CAS No. 2121511-89-3) is a highly specialized boronic acid derivative widely utilized in pharmaceutical and material science research. This compound belongs to the class of arylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique bromine and fluorine substitutions enhance its reactivity, making it a valuable intermediate for designing complex molecules.
The growing demand for fluorinated boronic acids like 2,4-Dibromo-5-fluorophenylboronic acid is driven by their applications in drug discovery and agrochemical development. Researchers are increasingly exploring its potential in creating targeted therapies, particularly in oncology and neurology. The compound’s electron-withdrawing properties due to the halogen substituents improve its stability and compatibility with diverse reaction conditions, a topic frequently searched in organic chemistry forums and AI-driven synthesis platforms.
In material science, 2,4-Dibromo-5-fluorophenylboronic acid is investigated for its role in developing organic electronic materials, such as OLEDs and photovoltaic cells. Its ability to form stable boronate esters with diols is leveraged in sensor technologies, a trending topic in nanotechnology research. Recent publications highlight its use in bioimaging probes, aligning with the surge in interest around precision diagnostics.
Synthetic routes to 2,4-Dibromo-5-fluorophenylboronic acid often involve halogen-lithium exchange followed by boronation, a process optimized for high yields and purity. Analytical techniques like NMR spectroscopy and HPLC are critical for quality control, as impurities can significantly impact downstream applications. This aligns with frequent queries on analytical method validation in pharmaceutical QA/QC communities.
Environmental and safety considerations for handling boronic acid derivatives are another hot topic. While 2,4-Dibromo-5-fluorophenylboronic acid is not classified as hazardous, best practices recommend using personal protective equipment (PPE) and fume hoods during synthesis. Discussions on green chemistry alternatives for boron-containing compounds are gaining traction, reflecting broader industry trends toward sustainability.
Market analysts note rising investments in custom synthesis of halogenated boronic acids, driven by demand from contract research organizations (CROs) and academic labs. The compound’s CAS No. 2121511-89-3 is frequently cited in patent filings, particularly for kinase inhibitor development, a key focus area in cancer research.
In summary, 2,4-Dibromo-5-fluorophenylboronic acid exemplifies the intersection of structural versatility and functional utility in modern chemistry. Its applications span from small-molecule drug candidates to advanced materials, addressing pressing challenges in healthcare and technology. As research evolves, this compound is poised to remain a staple in innovative scientific workflows.
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